Acetamide,N-(4-ethyl-2-selenazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-ethyl-2-selenazolyl)- is a chemical compound with the molecular formula C7H10N2OSe and a molecular weight of 217.1271 g/mol . This compound is known for its unique structure, which includes a selenazole ring, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of Acetamide, N-(4-ethyl-2-selenazolyl)- typically involves the reaction of 4-ethyl-2-selenazole with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Acetamide, N-(4-ethyl-2-selenazolyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of selenol compounds.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-ethyl-2-selenazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing selenium.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where selenium compounds have shown efficacy.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-ethyl-2-selenazolyl)- involves its interaction with molecular targets such as enzymes and receptors. The selenazole ring can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in the study of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Acetamide, N-(4-ethyl-2-selenazolyl)- include other selenazole derivatives such as:
- Acetamide, N-(4-methyl-2-selenazolyl)-
- Acetamide, N-(4-phenyl-2-selenazolyl)-
- Acetamide, N-(4-isopropyl-2-selenazolyl)-
Compared to these compounds, Acetamide, N-(4-ethyl-2-selenazolyl)- is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological molecules .
Eigenschaften
Molekularformel |
C7H10N2OSe |
---|---|
Molekulargewicht |
217.14 g/mol |
IUPAC-Name |
N-(4-ethyl-1,3-selenazol-2-yl)acetamide |
InChI |
InChI=1S/C7H10N2OSe/c1-3-6-4-11-7(9-6)8-5(2)10/h4H,3H2,1-2H3,(H,8,9,10) |
InChI-Schlüssel |
XDBSUWVJHMBTRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C[Se]C(=N1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.